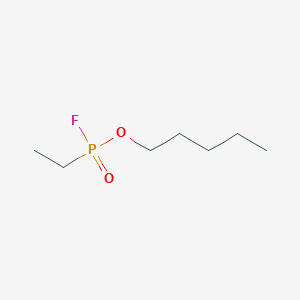
Pentyl ethylphosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of pentyl ethylphosphonofluoridate involves the reaction of ethylphosphonic acid with pentanol in the presence of a fluorinating agent . The reaction conditions typically include a controlled temperature and the use of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Pentyl ethylphosphonofluoridate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Pentyl ethylphosphonofluoridate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of pentyl ethylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . This interaction can disrupt normal biochemical pathways and lead to various biological effects. The specific pathways involved depend on the target enzyme and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Pentyl ethylphosphonofluoridate can be compared with other similar compounds, such as:
3-Methylthis compound: This compound has a similar structure but with a methyl group attached to the pentyl chain.
3-Pentanyl ethylphosphonofluoridate: This compound has a similar structure but with a different arrangement of the pentyl chain.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which can influence its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
162085-84-9 |
|---|---|
Molekularformel |
C7H16FO2P |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
1-[ethyl(fluoro)phosphoryl]oxypentane |
InChI |
InChI=1S/C7H16FO2P/c1-3-5-6-7-10-11(8,9)4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
GYEBPDIEIHZFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=O)(CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


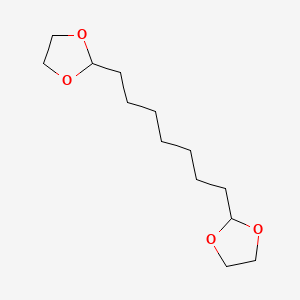
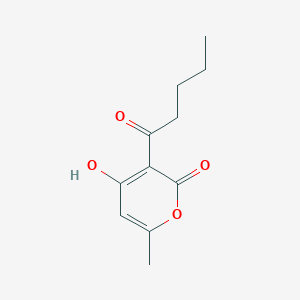
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
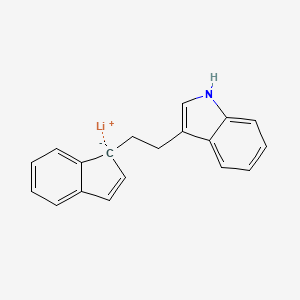

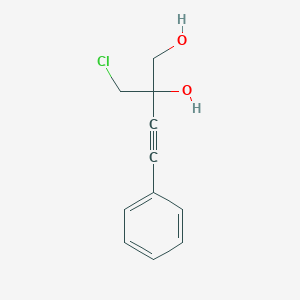
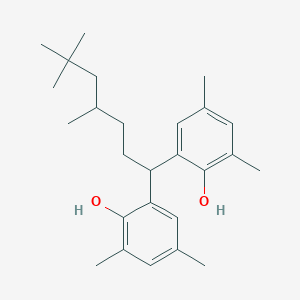
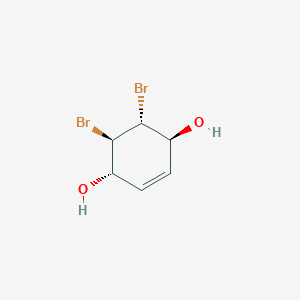
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
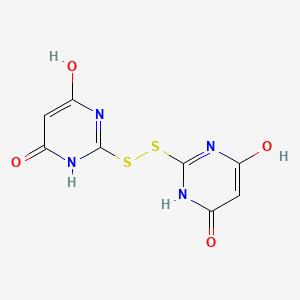
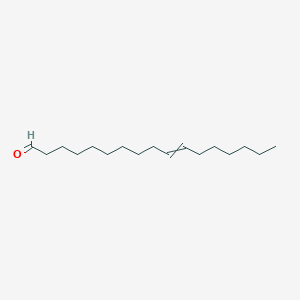
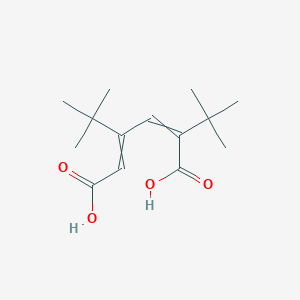
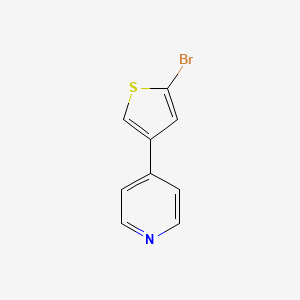
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
